molecular formula C22H29N5O2 B11257578 (2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone

(2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone

Cat. No.: B11257578
M. Wt: 395.5 g/mol
InChI Key: DPOASECTBWTPJF-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone is a complex organic compound that features a combination of piperazine and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyridazine intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with antidepressant properties.

    Naftopidil: Another arylpiperazine used for treating benign prostatic hyperplasia.

    Urapidil: A compound with antihypertensive effects.

Uniqueness

(2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone is unique due to its specific combination of piperazine and pyridazine moieties, which confer distinct pharmacological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

(2-ethoxyphenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29N5O2/c1-2-29-19-9-5-4-8-18(19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-3-7-13-25/h4-5,8-11H,2-3,6-7,12-17H2,1H3

InChI Key

DPOASECTBWTPJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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